3-(Cyclopropylamino)-butanoic acid

Description

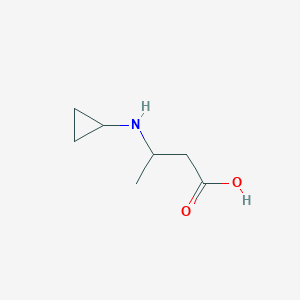

3-(Cyclopropylamino)-butanoic acid is a substituted butanoic acid derivative featuring a cyclopropylamino group (-NH-cyclopropane) at the β-position (carbon 3) of the four-carbon backbone.

Properties

IUPAC Name |

3-(cyclopropylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(4-7(9)10)8-6-2-3-6/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVHLBXIYYYWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylamino)-butanoic acid typically involves the cyclopropanation of suitable precursors followed by amination and carboxylation reactions. One common method includes the cyclopropanation of α-silyl styrenes with aryl diazoacetates, catalyzed by Rhodium complexes, followed by desilylation to yield cyclopropane carboxylates . Subsequent amination and carboxylation steps are carried out under controlled conditions to obtain the desired product.

Industrial Production Methods: Industrial production of 3-(Cyclopropylamino)-butanoic acid may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylamino)-butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Cyclopropylamino)-butanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

Industry: The compound is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s binding affinity and activity. The compound may act as an inhibitor or activator of enzymatic pathways, modulating biological processes at the molecular level .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 3-(Cyclopropylamino)-butanoic acid with related compounds from the provided evidence:

Physicochemical Properties

- Polarity and Solubility: The cyclopropylamino group in 3-(Cyclopropylamino)-butanoic acid likely increases polarity compared to non-amino-substituted analogs like 3-Isopropylcyclobutanecarboxylic acid . This enhances water solubility but may reduce membrane permeability. Esters of butanoic acid (e.g., 3-methyl-propyl ester) are less polar and more volatile, as seen in their role as aroma compounds in jackfruit .

- Acidity: The carboxylic acid group in 3-(Cyclopropylamino)-butanoic acid will exhibit typical pKa values (~4.5–5.0), similar to other butanoic acid derivatives. The cyclopropylamino group’s electron-donating effects may slightly modulate acidity compared to alkyl-substituted analogs.

Research Findings and Gaps

- Key Observations: Cyclopropane rings in amino acid derivatives can enhance binding specificity in biological systems due to their unique geometry. Esters of butanoic acid dominate flavor chemistry due to their volatility, whereas carboxylic acids are more relevant in synthesis or drug design.

- Data Limitations: No direct studies on 3-(Cyclopropylamino)-butanoic acid were identified in the provided evidence. Comparative insights are extrapolated from structural analogs. Quantitative data (e.g., solubility, pKa) for the target compound require experimental validation.

Biological Activity

3-(Cyclopropylamino)-butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

3-(Cyclopropylamino)-butanoic acid is an amino acid analogue characterized by the presence of a cyclopropyl group attached to the amino moiety. This structural feature is believed to influence its interaction with biological targets, particularly in modulating neurotransmitter systems.

Research indicates that 3-(Cyclopropylamino)-butanoic acid exhibits significant binding affinity for the alpha-2-delta subunit of voltage-gated calcium channels. This interaction is crucial for inhibiting neurotransmitter release, which is a key mechanism in managing neuropathic pain and anxiety disorders .

| Mechanism | Description |

|---|---|

| Voltage-Gated Calcium Channels | Inhibits neurotransmitter release by binding to the alpha-2-delta subunit |

| Neurotransmitter Modulation | Affects the release of excitatory neurotransmitters, potentially reducing pain signals |

Therapeutic Applications

The compound has been explored for various therapeutic applications, particularly in treating neuropathic pain and anxiety disorders. Its structural similarity to other known agents like pregabalin and gabapentin suggests potential efficacy in these areas.

Case Studies

- Neuropathic Pain Management : A study investigated the efficacy of 3-(Cyclopropylamino)-butanoic acid in a rodent model of neuropathic pain. Results indicated a significant reduction in pain behaviors compared to control groups, suggesting its potential as an analgesic agent .

- Anxiety Disorders : Another research effort focused on the anxiolytic effects of the compound. In behavioral assays, subjects treated with 3-(Cyclopropylamino)-butanoic acid displayed reduced anxiety-like behaviors, highlighting its potential use in anxiety management .

Pharmacokinetics

Understanding the pharmacokinetics of 3-(Cyclopropylamino)-butanoic acid is crucial for determining its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to establish comprehensive pharmacokinetic profiles.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | TBD |

| Half-life | TBD |

| Metabolism | Hepatic (Phase I and II) |

Safety and Toxicology

Toxicological assessments have indicated that 3-(Cyclopropylamino)-butanoic acid exhibits a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.